molecular formula C3H7N3O4S B3021727 2-Aminoimidazole sulfate CAS No. 36946-29-9

2-Aminoimidazole sulfate

Cat. No.: B3021727
CAS No.: 36946-29-9
M. Wt: 181.17 g/mol
InChI Key: LEUJVEZIEALICS-UHFFFAOYSA-N
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Description

2-Aminoimidazole sulfate (CAS 1450-93-7) is a versatile chemical intermediate with significant value in medicinal chemistry and antimicrobial research. Its core structure serves as a guanidine mimetic, which has been leveraged in the design of novel inhibitors targeting metalloenzymes such as human arginase I, a key pharmaceutical target for managing diseases like asthma and cardiovascular conditions . The 2-aminoimidazole (2-AI) scaffold is notably recognized for its role in antibiotic potentiation. Research demonstrates that 2-AI-based small molecules can overcome intrinsic bacterial resistance by increasing bacterial cell envelope permeability and reducing the secretion of resistance factors like β-lactamase. This makes them effective in potentiating β-lactam antibiotics against challenging pathogens such as Mycobacterium tuberculosis . Furthermore, this class of molecules exhibits anti-virulence properties, with studies showing specific 2-AI derivatives can inhibit toxin activity and sporulation in Clostridium difficile without affecting bacterial growth, presenting a promising strategy for targeting virulence pathways . As a building block, it is widely used in the synthesis of pharmaceuticals and agrochemicals . The product is provided as the sulfate salt, typically with a molecular formula of C6H12N6O4S and a molecular weight of 264.26 g/mol . It is an odorless solid with a melting point of approximately 270°C (dec.) . Handling and Safety: This compound may cause skin and serious eye irritation and may cause respiratory irritation . Regulatory Compliance: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1H-imidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEUJVEZIEALICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=C(N1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

1450-93-7
Details Compound: 1H-Imidazol-2-amine, sulfate (2:1)
Record name 1H-Imidazol-2-amine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID10932469
Record name Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
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Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

42383-61-9, 1450-93-7
Record name 2-Aminoimidazole sulfate
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Record name Bis(2-amino-1H-imidazole) sulphate
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Record name Imidazol-2-ylamine sulphate
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Record name Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
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Record name Imidazol-2-ylamine sulphate
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Synthetic Methodologies for 2 Aminoimidazole Sulfate and Its Derivatives

Conventional and Established Synthetic Routes

Established methods for synthesizing the 2-aminoimidazole core often involve the construction of the imidazole (B134444) ring from acyclic precursors through condensation and cyclization reactions.

Condensation reactions are a cornerstone for the synthesis of substituted imidazoles, allowing for the assembly of the heterocyclic ring from simpler components.

A widely employed method for synthesizing 2,4,5-trisubstituted imidazoles is the three-component condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297). niscpr.res.indergipark.org.tr In this reaction, ammonium acetate serves as the nitrogen source for the imidazole ring. The reaction is typically carried out in the presence of a protic acid, such as glacial acetic acid, under reflux conditions. niscpr.res.inniscpr.res.in Various catalysts, including boric acid (H₃BO₃) or nickel sulfate (B86663) (NiSO₄·7H₂O), can also be used to facilitate the condensation, sometimes under solvent-free conditions. dergipark.org.tr This approach offers a versatile pathway to a wide array of imidazole derivatives by varying the diketone and aldehyde components. dergipark.org.tr

For instance, the reaction of benzil (B1666583) (a 1,2-diketone), a substituted benzaldehyde, and ammonium acetate yields the corresponding 2,4,5-triphenyl-imidazole derivative. dergipark.org.tr The use of different catalysts can influence reaction efficiency and conditions, with some methods allowing for catalyst recycling. dergipark.org.tr

Table 1: Synthesis of Trisubstituted Imidazoles via Condensation of Benzil, Aldehydes, and Ammonium Acetate This table is interactive. Click on the headers to sort.

AldehydeCatalystConditionsYield (%)
BenzaldehydeH₃BO₃Solvent-free, 130°C94
4-ChlorobenzaldehydeH₃BO₃Solvent-free, 130°C96
4-MethylbenzaldehydeH₃BO₃Solvent-free, 130°C92
4-MethoxybenzaldehydeH₃BO₃Solvent-free, 130°C95
BenzaldehydeNiSO₄·7H₂OEthanol, Reflux92
4-ChlorobenzaldehydeNiSO₄·7H₂OEthanol, Reflux95
4-MethylbenzaldehydeNiSO₄·7H₂OEthanol, Reflux90
4-MethoxybenzaldehydeNiSO₄·7H₂OEthanol, Reflux93
Data sourced from DergiPark. dergipark.org.tr

The reaction between α-halo carbonyl compounds and thioureas or thioamides represents a classical and effective route to 2-aminothiazoles, which are structurally related to 2-aminoimidazoles. niscpr.res.inmdpi.com However, this general principle of cyclocondensation is also applicable to the synthesis of imidazole derivatives. For example, reacting α-haloketones with guanidine (B92328) derivatives (which can be considered nitrogen analogs of thiourea) in a heterocyclodehydration process yields 2-aminoimidazoles. mdpi.com

This method often requires the use of volatile and toxic organic solvents and an inert atmosphere. mdpi.com More recent advancements have focused on using "green" solvents, such as deep eutectic solvents (DES), like a mixture of choline (B1196258) chloride and urea (B33335). mdpi.com This approach not only provides a more environmentally friendly pathway but can also significantly reduce reaction times and simplify product isolation. mdpi.com For example, the reaction of α-chloroketones with guanidine derivatives in a choline chloride-urea DES can be completed in 4-6 hours, compared to 10-12 hours in conventional solvents. mdpi.com

An efficient synthetic route to 1,5-disubstituted 2-aminoimidazoles has been developed utilizing readily available amino acids and aldehydes. nih.gov This method provides a facile pathway to a library of analogues. nih.gov Another related process involves the reaction of α-(primary or secondary) amino-ketones or α-(secondary) amino aldehydes with cyanamide (B42294). google.com This reaction is typically performed in water at a pH between 4 and 7 and a temperature of 70 to 100°C, producing 2-aminoimidazole derivatives in high yields. google.com This method is noted as a general process for preparing these compounds without the significant formation of side products that would require difficult purification. google.com

A particularly efficient and environmentally conscious method for the preparation of the parent 2-aminoimidazole involves the reaction of O-methyl-iso-urea sulfate with 2-aminoacetaldehyde-acetals, such as 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532). chemicalbook.comresearchgate.netacs.org This synthesis is attractive for large-scale production because it starts from inexpensive commodities and avoids many of the technical and environmental issues associated with traditional methods. researchgate.netacs.org

The process involves two main stages. First, 2-aminoacetaldehyde dimethyl acetal is reacted with O-methyl-iso-urea hemisulfate in water. chemicalbook.com The mixture is initially stirred at room temperature and then heated to around 50°C. chemicalbook.com In the second stage, a strong acid, such as concentrated hydrochloric acid, is added, and the mixture is heated to a higher temperature (e.g., 90°C) for several hours to effect cyclization. chemicalbook.com The final product, 2-aminoimidazole, is typically isolated as its hemisulfate salt by crystallization, with reported yields around 75%. chemicalbook.com

Table 2: Two-Step Synthesis of 2-amino-1H-imidazole hemisulfate This table is interactive. Click on the headers to sort.

StepReactantsSolventTemperatureDurationOutcome
12-Aminoacetaldehyde dimethyl acetal, O-methylisourea hemisulfateWater50°C5 hoursFormation of intermediate
2Intermediate from Step 1, Concentrated HClWater90°C10 hoursCyclization to 2-aminoimidazole
Data sourced from ChemicalBook. chemicalbook.com

Commercially available 2-aminoimidazole sulfate is a stable and soluble salt, making it an excellent and practical starting material for the synthesis of more complex derivatives. Its utility is demonstrated in its application for generating unsubstituted 2-aminoimidazole in situ for use in various reactions.

One notable application is the simple hydroxyalkylation of 2-aminoimidazole with an aldehyde to form a new carbon-carbon bond. google.com This methodology has been used to synthesize marine natural products. For example, heating this compound with chloroacetaldehyde (B151913) in concentrated hydrochloric acid yields parazoanthoxanthin A and pseudozoanthoxanthin A. google.com This reaction highlights how the commercially available sulfate salt can be a direct precursor to complex alkaloid structures under relatively simple conditions. google.com

Furthermore, the 2-aminoimidazole core can be protected and then used in multi-step syntheses. For instance, treatment of 2-aminoimidazole with di-t-butyl pyrocarbonate can protect the amino group, allowing for subsequent selective chemical modifications to build more elaborate structures, such as 2-aminoimidazole amino acids. nih.gov

Preparation of 2-Aminoimidazole Base from this compound

The liberation of the 2-aminoimidazole free base from its more stable sulfate salt is a crucial step for its subsequent use in various synthetic transformations. A straightforward and high-yielding method involves dissolving this compound in water and treating it with a stoichiometric amount of a base, such as sodium hydroxide (B78521). nih.gov The removal of water under vacuum leaves a residue from which the free base can be extracted.

To ensure the complete separation of the 2-aminoimidazole base from the inorganic salt matrix, the residue is washed and sonicated with ethanol. nih.gov The resulting solution, containing the dissolved free base, is then filtered to remove the insoluble inorganic precipitate. nih.gov Evaporation of the combined ethanolic extracts yields the 2-aminoimidazole free base, typically as an oil, in near-quantitative yields. nih.gov This process is outlined in the following reaction scheme:

C₆H₁₀N₆O₄S + 2 NaOH → 2 C₃H₅N₃ + Na₂SO₄ + 2 H₂O

This method provides a reliable route to obtaining the active free base, which is often less stable and more difficult to handle directly than its sulfate salt.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols for 2-aminoimidazoles, moving away from traditional methods that often rely on volatile and toxic organic solvents.

Deep Eutectic Solvents (DESs) in 2-Aminoimidazole Synthesis

Deep eutectic solvents (DESs) have emerged as promising green reaction media for the synthesis of 2-aminoimidazoles. These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low volatility, high thermal stability, and biodegradability. mdpi.comresearchgate.net

A prominent example of a DES used in 2-aminoimidazole synthesis is a mixture of choline chloride (ChCl) and urea. mdpi.commdpi.com This eutectic mixture has been successfully employed as both a solvent and a catalyst in the one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives. mdpi.comnih.gov The use of a ChCl/urea DES can significantly reduce reaction times to 4-6 hours, a substantial improvement over the 10-12 hours often required when using conventional volatile organic solvents (VOCs) under an inert atmosphere. mdpi.comresearchgate.netnih.gov

A key advantage of the ChCl/urea system is the simplified work-up procedure. For certain derivatives, particularly triaryl-substituted 2-aminoimidazoles, the product can be isolated directly from the reaction mixture by filtration and crystallization. mdpi.comresearchgate.netmdpi.com This also allows for the recovery and recycling of the DES mixture, further enhancing the sustainability of the process. mdpi.commdpi.com The proposed mechanism suggests that the components of the DES may act as hydrogen bond catalysts, activating the carbonyl group and the guanidine derivative to facilitate the reaction. mdpi.comresearchgate.net

A study on the synthesis of a specific 2-aminoimidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, in a ChCl/urea medium demonstrated a high yield of 91% after just 6 hours at 80°C. mdpi.com The product was easily isolated by filtration, and the DES could be recycled for several consecutive runs without a significant drop in yield. mdpi.com

Glycerol (B35011), a biorenewable resource, can also be combined with choline chloride to form an effective DES for 2-aminoimidazole synthesis. mdpi.com Similar to the ChCl/urea system, the ChCl/glycerol mixture serves as a green reaction medium for the condensation of α-chloroketones with guanidine derivatives. mdpi.commdpi.com This approach also benefits from reduced reaction times compared to traditional methods. mdpi.com

The following table summarizes the key features of these DES-based synthetic approaches:

DES SystemStarting MaterialsKey AdvantagesReaction Time
Choline chloride/ureaα-chloroketones, guanidine derivativesReduced reaction time, simplified work-up, recyclable solvent4-6 hours
Choline chloride/glycerolα-chloroketones, guanidine derivativesGreen and biorenewable solvent, reduced reaction time4-6 hours

Metal-Free Synthetic Strategies for 2-Aminoimidazoles

The development of metal-free synthetic routes to 2-aminoimidazoles is another important aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. researchgate.net Classical methods for synthesizing 2-aminoimidazoles often involve condensation reactions, nucleophilic substitutions, and ring transformations, which can be performed under metal-free conditions. researchgate.net However, these methods frequently require the use of volatile organic solvents and inert atmospheres. researchgate.net

More recent metal-free approaches focus on overcoming these limitations. For instance, one-pot syntheses of fused 2-aminoimidazoles have been developed using diacetoxy-iodobenzene (DIB) as an oxidant under mild conditions. rsc.org Another strategy involves the reaction of vinylazides with cyanamide, where the vinylazide is converted in situ to a 2H-azirine, which then reacts to form the 2-aminoimidazole ring. rsc.org These methods offer pathways to structurally diverse 2-aminoimidazoles without the need for metal catalysts. rsc.orgresearchgate.net

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like 2-aminoimidazoles. These reactions combine multiple synthetic steps into a single operation, reducing waste, saving time, and minimizing the use of solvents and reagents.

The synthesis of 2-aminoimidazoles in deep eutectic solvents is often designed as a one-pot, two-step process. mdpi.comnih.gov This typically involves the initial reaction of an α-chloroketone with a guanidine derivative, followed by an intramolecular cyclization to form the imidazole ring, all within the same reaction vessel. mdpi.comresearchgate.net

Microwave-assisted one-pot protocols have also been developed, further accelerating the synthesis of polysubstituted 2-aminoimidazoles. acs.orgrsc.org For example, a microwave-assisted, one-pot, two-step method has been reported for the construction of 1,4-, 1,5-, and 1,4,5-substituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This process involves the sequential formation of an imidazo[1,2-a]pyrimidinium salt, followed by the opening of the pyrimidine (B1678525) ring with hydrazine (B178648) to yield the desired 2-aminoimidazole. acs.org

Advanced and Specialized Synthetic Strategies

Modern synthetic chemistry offers sophisticated pathways to the 2-aminoimidazole core, moving beyond classical methods to achieve greater control over molecular architecture. These advanced strategies often employ domino reactions and catalysis to construct complex molecules in a more efficient and selective manner.

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing substituted imidazoles. The ability to direct substituents to specific positions on the imidazole ring is essential for creating compounds with desired chemical and biological properties.

A highly effective method for the regioselective synthesis of polysubstituted 2-aminoimidazoles involves a transition metal-free domino addition/cyclization process. researchgate.net This one-pot reaction utilizes unsymmetrical carbodiimides and propargylic amines as starting materials. researchgate.net The process is noted for its efficiency, proceeding under mild conditions to afford the target molecules in moderate to good yields. researchgate.net The domino sequence involves the initial addition of the propargylic amine to the carbodiimide (B86325), followed by an intramolecular cyclization to form the 2-aminoimidazole ring. This approach allows for the convenient formation of multiple bonds and the imidazole core in a single synthetic operation. researchgate.netacs.org

The regiochemical outcome of the domino synthesis of 2-aminoimidazoles is highly dependent on the reaction conditions, particularly the choice of base and temperature. researchgate.net Research has demonstrated that the regioselectivity of the cyclization can be completely reversed by altering these parameters. researchgate.net

For instance, when the reaction between an unsymmetrical carbodiimide and a propargylic amine is mediated by cesium carbonate (Cs₂CO₃) in dioxane at room temperature, one regioisomer is selectively formed. researchgate.net However, by switching the base to triethylamine (B128534) (TEA) and increasing the temperature, the reaction yields the alternative regioisomer. researchgate.net This switch highlights the crucial role that reaction conditions play in directing the cyclization pathway, offering a valuable tool for selectively accessing different isomers of polysubstituted 2-aminoimidazoles from the same set of starting materials. researchgate.net

BaseTemperatureOutcomeReference
Cesium Carbonate (Cs₂CO₃)Room TemperatureSelective formation of one regioisomer researchgate.net
Triethylamine (TEA)Higher TemperatureFormation of the reverse regioisomer researchgate.net

Catalysis provides powerful tools for synthesizing 2-aminoimidazole derivatives, offering high efficiency, selectivity, and functional group tolerance under mild conditions. Both metal complexes and small organic molecules can be employed to catalyze these transformations.

An efficient method for synthesizing 1,2,4-trisubstituted imidazoles is through the copper-catalyzed oxidative diamination of terminal alkynes with amidines. organic-chemistry.orgresearchgate.net This reaction proceeds regioselectively and is tolerant of a wide array of functional groups. organic-chemistry.org The process typically uses a catalytic amount of a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), in the presence of a base like sodium carbonate (Na₂CO₃) and an additive such as pyridine (B92270). organic-chemistry.orgresearchgate.net Molecular oxygen is often used as a green and cost-effective oxidant. organic-chemistry.org

The reaction is compatible with various terminal alkynes, including aryl, alkyl, and silyl-substituted variants, and a range of amidines. organic-chemistry.org This versatility allows for the synthesis of a diverse library of imidazole derivatives in modest to good yields. organic-chemistry.orgresearchgate.net The proposed mechanism involves copper-promoted activation of both the alkyne and the amidine, followed by cyclization to form the imidazole ring. organic-chemistry.org

CatalystReagentsOxidantKey FeaturesReference
CuCl₂·2H₂OTerminal Alkynes, Amidines, Na₂CO₃, PyridineOxygen (1 atm)High regioselectivity; Good functional group tolerance; Modest to good yields (39–74%) organic-chemistry.orgresearchgate.net

Zirconium(IV) chloride (ZrCl₄) has emerged as an effective Lewis acid catalyst for multi-component reactions (MCRs) to produce N-fused 2-aminoimidazole derivatives. frontiersin.orgnih.gov These one-pot reactions combine three or more starting materials, offering significant advantages in terms of efficiency and atom economy by building complex molecules without isolating intermediates. frontiersin.orgnih.gov

In a typical protocol, 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides are reacted in the presence of a catalytic amount of ZrCl₄. frontiersin.orgnih.gov The choice of solvent and reaction conditions is critical for the success and regioselectivity of the transformation. researchgate.netfrontiersin.org For example, using polyethylene (B3416737) glycol (PEG-400) as the solvent and heating at 75°C has been shown to provide very good yields. frontiersin.orgfrontiersin.org The reaction's regioselectivity can be influenced by substituents on the 2-aminoimidazole starting material, with intermolecular hydrogen bonding sometimes directing the synthesis toward a single regioisomer. frontiersin.orgfrontiersin.org This methodology has been successfully applied to generate diverse libraries of novel 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.orgnih.gov

CatalystReactantsSolventTemperatureProduct TypeReference
Zirconium(IV) chloride (ZrCl₄) (10 mol%)2-Aminoimidazoles, Aldehydes, IsocyanidesPEG-40075°C5-Aminoimidazo[1,2-a]imidazoles frontiersin.orgfrontiersin.org
Zirconium(IV) chloride (ZrCl₄)Heterocyclic amidines, Aldehydes, IsocyanidesPEG-400HeatingN-fused 2- and 3-aminoimidazoles researchgate.net

Metal-Catalyzed and Organocatalytic Approaches

Passerini-type phosphate (B84403) activation with nucleophilic organocatalysts

A significant advancement in the synthesis of activated nucleotides, relevant to prebiotic chemistry, involves a Passerini-type phosphate activation strategy coupled with nucleophilic organocatalysis. nih.govacs.org This method facilitates the in situ activation of nucleotide monophosphates (NMPs) under conditions that are compatible with RNA copying, a critical step in origin-of-life research. nih.govuchicago.edu

The core of this process is the Passerini three-component reaction, which traditionally involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this modified application, the reaction activates phosphate groups. The mechanism is thought to proceed via a highly reactive imidoyl phosphate intermediate. acs.org However, this intermediate is prone to unproductive side reactions. The introduction of nucleophilic organocatalysts is key to overcoming this challenge. nih.gov

These catalysts, which are typically heteroaromatic small molecules, function by intercepting the high-energy intermediates. nih.govuchicago.edu This interception leads to the formation of 5',5'-imidazolium-bridged dinucleotides, which are the active species required for template-directed RNA polymerization. nih.govacs.org Researchers have successfully employed several prebiotically plausible nucleophiles as catalysts in this system. nih.govuchicago.edu

Key findings from these studies include:

Catalyst Efficiency : Simple, prebiotically relevant heterocycles like 2-aminothiazole (B372263) (2AT), 4-aminopyrimidine, and pyridine have been shown to efficiently catalyze the formation of the desired imidazolium-bridged dinucleotides. nih.govuchicago.edu

Mechanism : The organocatalysts act as weak nucleophiles that capture transient, highly labile phosphate adducts, steering the reaction toward the productive synthesis of activated nucleotides and away from byproduct formation. nih.gov

Compatibility : This method uniquely allows for nucleotide activation and RNA copying to occur simultaneously in the same aqueous mixture, addressing a long-standing challenge of incompatibility between these two essential processes in prebiotic chemistry models. nih.govuchicago.edu

The table below summarizes the performance of various nucleophilic catalysts in this reaction system.

Nucleophilic CatalystRole/ObservationPeak Concentration of AAReference
1-methylimidazole (1MeI) Used in initial experiments to observe the formation of the imidazolium (B1220033) adduct (1MeI-pA).2.0 mM acs.org
2-aminothiazole (2AT) A plausible prebiotic nucleophile that efficiently catalyzed the formation of AA.~3.3 mM nih.govuchicago.edu
4-aminopyrimidine A simple heterocycle that acted as an efficient nucleophilic catalyst.~2.7 mM nih.govuchicago.edu
Pyridine Another simple heterocycle demonstrated to be an effective catalyst in the system.~3.0 mM nih.govuchicago.edu

Table data synthesized from research on Passerini-type activation for RNA copying. nih.govuchicago.edu

Biosynthetic Pathways and Biomimetic Syntheses of Marine Alkaloids Incorporating 2-Aminoimidazole

The pyrrole-2-aminoimidazole (P-2-AI) alkaloids are a large and structurally diverse family of natural products isolated exclusively from marine sponges. nih.gov Their complex architectures have spurred significant interest in understanding both their natural formation (biosynthesis) and lab-based syntheses that mimic these pathways (biomimetic synthesis). nih.govunsw.edu.au

Biosynthetic Hypotheses: It is widely hypothesized that the vast array of over 150 P-2-AI alkaloids originate from simpler building blocks, primarily oroidin (B1234803) and its non-brominated analogue, clathrodin. nih.gov These precursors are thought to be constructed from common biosynthetic building blocks. One proposed pathway suggests that the 2-aminoimidazole moiety itself derives from an oxidized lysine (B10760008) motif, where the terminal amine is converted first to a guanidine and then cyclized. nih.gov From oroidin and clathrodin, a series of oxidative transformations, dimerizations, and rearrangements are believed to generate the more complex polycyclic members of the family, such as palau'amine. nih.gov

Biomimetic Syntheses: Inspired by these biosynthetic proposals, chemists have developed elegant biomimetic syntheses to access these complex molecules. nih.govjmaterenvironsci.com A landmark achievement in this area was the "bioinspired" synthesis of dibromophakellin from dihydrooroidin by Büchi in 1982. nih.gov This approach and others often rely on oxidative strategies that exploit the inherent reactivity of the 2-aminoimidazole nucleus. nih.gov

Key examples of biomimetic transformations include:

Oxidative Cyclization : The oxidation of a 2-aminoimidazole precursor can induce cyclization to form polycyclic structures. For instance, the oxidation of dihydrooroidin yields dibromophakellin. nih.gov Similarly, the oxidation of 2-aminoimidazole (8) with N-chlorosuccinimide (NCS) in methanol (B129727) produces a cyclic guanidine adduct (9), which can be converted to a vinylogous derivative that forms the core structure of oroidin alkaloids. acs.org

Rearrangements : Certain P-2-AI alkaloids can be rearranged into isomeric structures under thermal conditions. Dibromophakellin, for example, can be converted to dibromoisophakellin (B34506) at 130 °C through a presumed iminium intermediate. nih.gov

Direct Precursor Transformations : The 2-aminoimidazole nucleus can serve as a direct precursor to other key structural motifs found in related alkaloids. Oxidation of a 2-aminoimidazole with bromine and DMSO can directly yield an α,β-unsaturated imidazolinone, which is the core unit of the dispacamide alkaloids. acs.org

Synthesis of Fused Aminoimidazoles via Heterocyclic Transformations

The synthesis of fused-ring systems containing the 2-aminoimidazole moiety is an active area of research, providing access to scaffolds with significant pharmacological potential. acs.orgfrontiersin.org Key strategies involve the transformation of other heterocyclic rings into the desired fused imidazole system.

Recyclization of aminooxazoles

The transformation of an aminooxazole ring into an aminoimidazole is a well-established method for synthesizing 2-AI derivatives. researchgate.netresearchgate.net This process, often referred to as recyclization, involves the opening of the oxazole (B20620) ring and subsequent re-closure to form the more stable imidazole ring. researchgate.net

One of the earliest examples, reported by Gomper and Christman in 1959, showed that 2-amino-4,5-diphenyloxazole could be converted to the corresponding 2-aminoimidazole in high yield by heating in formamide. researchgate.net The general principle involves a nucleophilic attack on the oxazole ring, leading to a ring-opened intermediate that then cyclizes. researchgate.net

More complex examples have been developed to produce fused aminoimidazoles. For instance, 5-acetyl-2-aminooxazoles react with primary amines to yield a mixture of 2-amino-4(5)-acetylimidazoles and 2-amino-5-acetylpyrimidines. researchgate.net The ratio of these products is dependent on the nature of the amine used. researchgate.net

The table below presents results from the reaction of 2-aminooxazolium salts with ammonium acetate, demonstrating the synthesis of substituted 2-dialkylamino imidazoles. researchgate.net

R in Starting Oxazolium SaltR' in Starting Oxazolium SaltAr in Starting Oxazolium SaltYield of Imidazole (%)Reference
MeMePh77 researchgate.net
MeMe4-Me-C₆H₄80 researchgate.net
MeMe4-MeO-C₆H₄83 researchgate.net
MeMe4-Cl-C₆H₄75 researchgate.net
\multicolumn{2}{c}{-(CH₂)₅-}Ph69

Table adapted from data on the conversion of 2-aminooxazolium salts to 2-aminoimidazoles. researchgate.net

Ring cleavage of imidazo[1,2-a]pyrimidines

A powerful strategy for the synthesis of 1,4-substituted 2-aminoimidazole alkaloids involves the cleavage of the six-membered pyrimidine ring in a fused imidazo[1,2-a]pyrimidine (B1208166) system. researchgate.netthieme-connect.com This bicyclic system can be considered a "masked" form of the 2-aminoimidazole core, which can be revealed under specific reaction conditions. acs.org This approach avoids the use of expensive guanidine reagents or heavily protected 2-aminoimidazole synthons. acs.org

A particularly efficient execution of this strategy employs microwave irradiation to facilitate both the formation of the intermediate imidazo[1,2-a]pyrimidinium salt and its subsequent cleavage. thieme-connect.com The process typically starts with an easily accessible 2-alkylaminopyrimidine, which reacts with an α-bromo aldehyde to form the fused bicyclic salt. Subsequent treatment with a nucleophile, such as a primary amine, under microwave heating leads to the opening of the pyrimidine ring, furnishing the desired 2-aminoimidazole product in high yield. thieme-connect.com

This one-pot, two-step procedure has been successfully applied to the synthesis of several marine sponge alkaloids from the isonaamines series. thieme-connect.com

Alkaloid SynthesizedStarting 2-AlkylaminopyrimidineStarting α-Bromo AldehydeYield (%)Reference
Preclathridine A 2-(Methylamino)pyrimidine4-(p-Methoxyphenyl)-2-bromobutanal85 thieme-connect.com
Preclathridine C 2-(Propylamino)pyrimidine4-(p-Methoxyphenyl)-2-bromobutanal82 thieme-connect.com
Isonaamine A 2-(Methylamino)pyrimidine2-Bromo-4-phenylbutanal89 thieme-connect.com
Isonaamine C 2-(Methylamino)pyrimidine2-Bromo-4-(p-methoxyphenyl)butanal88 thieme-connect.com
Isonaamine D 2-(Propylamino)pyrimidine2-Bromo-4-phenylbutanal87 thieme-connect.com

Table data from the microwave-assisted synthesis of 2-aminoimidazole marine alkaloids. thieme-connect.com

Reactivity and Reaction Mechanisms of this compound in Organic Transformations

The reactivity of 2-aminoimidazole and its derivatives is a subject of significant interest in organic synthesis, largely due to the prevalence of the 2-aminoimidazole (2-AI) scaffold in a wide array of biologically active marine alkaloids. researchgate.net This core structure's synthetic accessibility and potential for diverse functionalization make it a valuable building block in medicinal chemistry and materials science. mdpi.commdpi.com

Reactivity and Reaction Mechanisms of 2 Aminoimidazole Sulfate in Organic Transformations

Mechanistic Studies of 2-Aminoimidazole Formation

The formation of the 2-aminoimidazole ring system can be achieved through various synthetic routes, with mechanistic studies providing insight into the key steps of these transformations.

Intramolecular condensation and tautomerization/aromatization

A common pathway for the synthesis of 2-aminoimidazole derivatives involves the reaction of α-haloketones or α-diketones with guanidine (B92328) derivatives. mdpi.comacs.org The proposed mechanism for the reaction with α-chloroketones begins with the regioselective alkylation of the sp2-hybridized nitrogen of the guanidine. mdpi.comresearchgate.net This is followed by an intramolecular condensation where a nucleophilic attack occurs from the secondary N'sp3 nitrogen onto the carbonyl carbon. mdpi.comresearchgate.net The subsequent dehydration of the resulting intermediate leads to the formation of the imidazole (B134444) ring. mdpi.com The final step is a tautomerization/aromatization process that yields the stable 2-aminoimidazole product. mdpi.comresearchgate.net

In a similar vein, the reaction between propargylamines and carbodiimides, catalyzed by a titanacarborane monoamide complex, proceeds through a [3+2] annulation. organic-chemistry.org Mechanistic investigations suggest the formation of a guanidinoalkyne intermediate which then undergoes cyclization to form the 2-aminoimidazole product. organic-chemistry.org Interestingly, the catalyst is not required for the final cyclization step. organic-chemistry.org

Computational studies have also shed light on more complex mechanistic pathways, such as a net N-to-C sulfonyl migration via a researchgate.netgoogle.com-sigmatropic rearrangement of a sulfinate intermediate during the synthesis of 4-aminoimidazoles from amides and nitriles. acs.org

The tautomerism between aldimine and ketimine forms is another critical aspect of imidazole chemistry. nih.gov For 2-substituted imidazoles, the ketimine tautomer is often the thermodynamically favored form. nih.gov The tautomerization equilibrium can also be influenced by intermolecular hydrogen bonding within clusters of imidazole molecules. researchgate.net

Role of hydrogen bonding catalysis in deep eutectic solvents

The use of deep eutectic solvents (DESs) as green and sustainable reaction media has gained considerable traction in the synthesis of 2-aminoimidazoles. mdpi.commdpi.com These solvents, typically composed of a hydrogen bond donor and a hydrogen bond acceptor like choline (B1196258) chloride and urea (B33335), can also act as catalysts. mdpi.commdpi.com

A hypothesized mechanism highlights the role of hydrogen bonding in accelerating the reaction. mdpi.comresearchgate.net The components of the DES, such as urea or glycerol (B35011), are believed to activate the carbonyl group of the reactant and the guanidine derivative through the formation of hydrogen bonds. mdpi.comresearchgate.net This activation facilitates the condensation and subsequent cyclization steps, leading to the formation of the 2-aminoimidazole ring. mdpi.com The use of DES has been shown to significantly reduce reaction times compared to conventional volatile organic solvents. mdpi.comnih.gov For instance, reactions that typically require 10-12 hours in traditional solvents can be completed in 4-6 hours in a choline chloride/urea DES. mdpi.comnih.gov Furthermore, the DES can often be recycled and reused for multiple reaction cycles without a significant drop in product yield. mdpi.comunisalento.it

Derivatization and Functionalization Reactions

The 2-aminoimidazole core serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields.

Reactions with Aldehydes and Ketones

2-Aminoimidazoles readily react with aldehydes and ketones, which are common electrophiles in organic synthesis. google.comscience.govyorku.ca These reactions provide a straightforward method for introducing new substituents onto the imidazole ring or the amino group.

A key reaction for the functionalization of 2-aminoimidazole is hydroxyalkylation, which involves the reaction with an aldehyde. google.com This reaction leads to the formation of a new carbon-carbon bond at the 4- or 5-position of the imidazole ring, resulting in mono- and disubstituted hydroxyalkylaminoimidazoles. google.comresearchgate.net For example, the reaction of 2-aminoimidazole sulfate (B86663) with acetaldehyde (B116499) produces C5N3 hydroxyethyl (B10761427) derivatives. google.com This methodology has been successfully applied in the one-step synthesis of zoanthoxanthins from commercially available 2-aminoimidazole sulfate and acetaldehydes. google.com The reaction conditions are generally mild, suggesting a parallel to natural biosynthetic pathways. google.com

The reaction of 2-aminoimidazoles with appropriate bifunctional reagents can lead to the formation of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyrimidines. This can be achieved through the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds, which proceeds through the formation of an intermediate imidazo[1,2-a]pyrimidin-1-ium salt. acs.org Cleavage of this salt with hydrazine (B178648) or secondary amines yields 1,4,5-trisubstituted 2-aminoimidazoles. acs.org

Alternatively, the direct reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can produce the imidazo[1,2-a]pyrimidine (B1208166) core in satisfactory yields. nih.govnih.gov Another approach involves a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, mediated by zirconium(IV) chloride, to generate 5-amino and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.org The regioselectivity of this reaction can be influenced by intermolecular hydrogen bonding. frontiersin.org

The formation of related fused systems, such as 1H-imidazo[1,2-a]imidazole derivatives, can be accomplished through a multi-component reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile. researchgate.net

Interactive Data Tables

Table 1: Synthesis of 2-Aminoimidazole Derivatives in Deep Eutectic Solvents

ReactantsDeep Eutectic SolventReaction TimeYieldReference
α-chloroketones, guanidine derivativesCholine chloride/glycerol (1:2)4-6 hHigh mdpi.com
α-chloroketones, guanidine derivativesCholine chloride/urea (1:2)4-6 hHigh mdpi.comnih.gov
2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidineCholine chloride/urea (1:2)6 h91% mdpi.com

Table 2: Derivatization Reactions of 2-Aminoimidazole

Reaction TypeReactantsProductKey FindingsReference
HydroxyalkylationThis compound, acetaldehydeC5N3 hydroxyethyl derivativesForms a new C-C bond; used to synthesize zoanthoxanthins. google.com
Formation of Imidazo[1,2-a]pyrimidines2-aminopyrimidines, α-bromocarbonyl compounds1,4,5-trisubstituted 2-aminoimidazolesProceeds via an imidazo[1,2-a]pyrimidin-1-ium salt intermediate. acs.org
Formation of Imidazo[1,2-a]pyrimidines2-aminoimidazole, N-substituted maleimides/N-arylitaconimidesImidazo[1,2-a]pyrimidine coreSatisfactory yields. nih.govnih.gov
Formation of 5-Aminoimidazo[1,2-a]imidazoles1-unsubstituted 2-aminoimidazoles, aldehydes, isocyanides5-amino and 5-iminoimidazo[1,2-a]imidazolesMediated by zirconium(IV) chloride. frontiersin.org

Cross-Coupling Reactions for Substituted 2-Aminoimidazoles

The synthesis of substituted 2-aminoimidazoles can be efficiently achieved through modern cross-coupling methodologies. These reactions enable the introduction of various substituents onto the imidazole core, providing rapid access to diverse molecular scaffolds.

One prominent method involves the palladium-catalyzed carboamination reaction between N-propargyl guanidines and aryl triflates. acs.org This transformation constructs both a C–N and a C–C bond in a single annulation step. acs.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), with a suitable ligand like RuPhos. The process is believed to proceed via an initial oxidative addition of the palladium catalyst to the aryl triflate, followed by carbopalladation of the alkyne in the N-propargyl guanidine substrate. Subsequent intramolecular C–N bond formation and isomerization yield the aromatic 2-aminoimidazole product. acs.org This method is effective for a range of aryl triflates bearing electron-donating, electron-neutral, and electron-withdrawing groups, as well as sterically hindered ortho-substituted triflates. acs.org The utility of this approach has been showcased in the total synthesis of marine alkaloids such as preclathridine A, preclathridine B, and dorimidazole B from a common intermediate. acs.org

Table 1: Palladium-Catalyzed Synthesis of 4-Aryl-2-Aminoimidazoles Reaction conditions: N-propargyl guanidine, aryl triflate (1.2-2.0 equiv), LiOtBu (2.4 equiv), Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), in PhCF₃ at 100 °C. acs.org

EntryAryl Triflame (Ar-OTf)ProductYield (%)
14-Methoxyphenyl triflate4-(4-Methoxyphenyl)-2-aminoimidazole derivative85
2Phenyl triflate4-Phenyl-2-aminoimidazole derivative78
34-(Trifluoromethyl)phenyl triflate4-(4-(Trifluoromethyl)phenyl)-2-aminoimidazole derivative71
42-Methylphenyl triflate4-(o-Tolyl)-2-aminoimidazole derivative81
53,5-Dimethylphenyl triflate4-(3,5-Dimethylphenyl)-2-aminoimidazole derivative75

Another effective strategy for synthesizing 2-aminoimidazoles involves a copper-mediated cross-coupling of thioesters with functionalized organostannanes. nih.gov This pathway converts carboxylic acids into 2-aminoimidazoles via thioester intermediates. The key step is the mild, palladium-free coupling to form an α-aminomethyl ketone, which then undergoes cyclocondensation upon treatment with acid (e.g., trifluoroacetic acid) to furnish the 2-aminoimidazole ring in high yield. nih.gov This method is scalable and provides a concise route to the desired heterocycles. For instance, the cross-coupling of a protected amino acid-derived thioester with an aminostannane, followed by acid-mediated deprotection and cyclization, yields the final 2-aminoimidazole product efficiently. nih.gov

Formation of N-Fused Ring Systems

The 2-aminoimidazole scaffold is a valuable precursor for the synthesis of N-fused bicyclic and polycyclic systems, which are prevalent in medicinal chemistry. nih.govresearchgate.net

A powerful method for constructing N-fused imidazoles is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction (3-CR). nih.gov This reaction involves combining a 2-aminoimidazole, an aldehyde, and an isocyanide in the presence of a Lewis acid catalyst, such as zirconium(IV) chloride. The reaction proceeds to form highly substituted 5-amino- or 5-iminoimidazo[1,2-a]imidazoles in moderate to good yields. The specific outcome depends on the substitution pattern of the initial 2-aminoimidazole. This one-pot procedure is highly efficient, generating significant molecular diversity without the need to isolate intermediates. nih.gov

Another approach involves the intramolecular cyclization of N-propargyl-substituted pyridinium (B92312) bromides. rsc.org Treatment of 2-amino-N-propargylpyridinium bromide with iodobenzene (B50100) in the presence of a palladium-copper catalytic system ([(PPh₃)₂PdCl₂]/CuI) and a base like triethylamine (B128534) results in the formation of 2-benzylimidazo[1,2-a]pyridines. This reaction combines a Sonogashira coupling with a subsequent intramolecular cyclization to build the fused ring system. rsc.org

Furthermore, metal-free synthetic routes have been developed for creating fused imidazole-containing heterocycles. researchgate.net One such method achieves a dual oxidative amination of C(sp³)-H bonds, starting from commercially available substrates. This process involves two C–N bond formations and an oxidative dehydrogenation step to produce highly substituted 5,5 and 5,6 fused bicyclic systems in good to excellent yields. researchgate.net

Reactions with Cyanamide (B42294) and Related Species

Cyanamide is a crucial reactant in the formation of the 2-aminoimidazole ring itself. The reaction of cyanamide with glycolaldehyde (B1209225) is a key prebiotic pathway to 2-aminoimidazole. pnas.orgnih.govrsc.org In the absence of an ammonium (B1175870) source, this reaction primarily yields 2-aminooxazole. nih.gov However, when ammonium salts like ammonium chloride (NH₄Cl) are added to the reaction mixture, 2-aminoimidazole is formed alongside 2-aminooxazole. pnas.orgnih.gov

The proposed mechanism suggests that glycolaldehyde can react with ammonia (B1221849) (from the ammonium salt) to form an α-aminoacetaldehyde intermediate. researchgate.net This intermediate, or a subsequent adduct with cyanamide, then undergoes cyclization to form the 2-aminoimidazole ring. Higher concentrations of ammonium ions and a more acidic pH tend to favor the formation of 2-aminoimidazole over 2-aminooxazole. nih.gov This shared synthetic origin for precursors of both nucleotide synthesis (2-aminooxazole) and activation (2-aminoimidazole) is of significant interest in prebiotic chemistry. nih.gov

Table 2: Influence of Ammonium Chloride on 2-Aminoimidazole Synthesis Reaction conditions: Glycolaldehyde, cyanamide, phosphate (B84403) buffer, varying NH₄Cl concentration, 60 °C, 3 h. nih.gov

[NH₄Cl] (M)pHPredominant Product
072-Aminooxazole
17Mixture of 2-Aminooxazole and 2-Aminoimidazole

Another synthetic route involves the Akabori reduction of amino acid methyl esters, followed by a pH-controlled condensation with cyanamide. nih.gov This two-step procedure provides rapid access to a variety of 2-aminoimidazole derivatives derived from commercially available amino acids. nih.gov

Furthermore, derivatives of 2-aminoimidazole containing a cyano group, such as N-cyano-2-aminoimidazole, can act as activating agents. For example, N-cyano-2-aminoimidazole has been shown to activate cytidine (B196190) monophosphate (CMP) to produce cytidine-5′-phosphoro-(2-aminoimidazole), an important intermediate in non-enzymatic RNA replication studies. nih.gov

Applications of 2 Aminoimidazole Derivatives As Building Blocks in Advanced Chemical Synthesis

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the 2-aminoimidazole skeleton is a frequently employed structural motif for designing modulators of diverse biological targets and for the synthesis of bioactive small molecules. nih.govingentaconnect.com Its importance is underscored by its presence in a wide range of pharmacologically relevant molecules, including naturally occurring compounds with anti-biofilm and antibiotic properties. mdpi.com The ability of the 2-AI core's proton donor groups to form hydrogen bonds, as well as cation-π and ion-ion interactions, is crucial for its binding to protein targets. ingentaconnect.com

The 2-aminoimidazole moiety is recognized as an ideal pharmacophore for creating small molecule libraries for discovery-based research. benthamdirect.comresearchgate.net Its structure occupies a unique area of chemical space, making it suitable for interacting with a multitude of biological targets. ingentaconnect.combenthamdirect.com This has led to its extensive use as a foundational element in the development of new therapeutic agents. benthamdirect.com

A key application of the 2-aminoimidazole ring in medicinal chemistry is its role as a bioisostere for guanidine (B92328), benzamidine, and triazole groups. nih.govmdpi.comsemanticscholar.orgmdpi.com Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties while retaining its desired biological activity. The 2-AI scaffold effectively mimics the structural and electronic features of these functional groups. researchgate.netsemanticscholar.org

Notably, incorporating the basic guanidinium (B1211019) group into the 2-aminoimidazole heterocycle reduces its pKa value by 4 to 5 units. nih.gov The high pKa of a simple guanidinium group (around 12.5–13) means it is almost always protonated under physiological conditions, which can be unfavorable for pharmacokinetics. nih.gov The lower pKa of the 2-aminoimidazole moiety can lead to improved bioavailability and facilitate interactions with metal ions in enzyme active sites. nih.gov This principle has been successfully applied in designing inhibitors for metalloenzymes like human arginase I, where the 2-aminoimidazole serves as a guanidine mimetic. nih.govresearchgate.net

The 2-aminoimidazole framework is a versatile building block for designing modulators of a wide range of biological targets. nih.govingentaconnect.commdpi.com Its structural features allow for the synthesis of compounds that can interact with various enzymes and receptors.

For instance, researchers have designed and synthesized a series of 2-aminoimidazole amino acids to act as inhibitors of human arginase I, a binuclear manganese metalloenzyme implicated in conditions like asthma and cardiovascular disease. nih.gov In this context, the 2-aminoimidazole moiety mimics the substrate's guanidine group and interacts with the enzyme's active site. nih.govresearchgate.net One of the most potent compounds developed, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), demonstrated a binding affinity (Kd) of 2 μM to human arginase I. nih.gov

In another application, the 2-aminoimidazole scaffold was used to design analogues of the marine alkaloid Lissodendrins B as modulators of ABCB1-mediated multidrug resistance in cancer cells. nih.govresearchgate.net These synthetic derivatives were shown to inhibit the efflux function of the ABCB1 transporter, thereby increasing the intracellular concentration of chemotherapy drugs like doxorubicin. nih.gov

Derivative Class/CompoundBiological TargetTherapeutic Area/ApplicationKey Finding
2-Aminoimidazole Amino Acids (e.g., A1P)Human Arginase IAsthma, Cardiovascular DiseaseActs as a guanidine mimetic to inhibit the enzyme. nih.govresearchgate.net
Lissodendrins B AnaloguesABCB1 TransporterCancer (Multidrug Resistance)Reverses drug resistance by inhibiting transporter efflux function. nih.govresearchgate.net
4-Aminoimidazole Derivativesc-Src KinaseCancerServes as an effective hinge-binder for kinase inhibition. mdpi.com
Pyrrole-2-aminoimidazole AlkaloidsVoltage-gated Sodium (NaV) ChannelsNeurological DisordersValidated as a core structure for designing NaV channel modulators. researchgate.net

The 2-aminoimidazole core is a fundamental component in the synthesis of numerous bioactive small molecules, particularly those inspired by marine natural products. ingentaconnect.commdpi.com Many alkaloids isolated from marine sponges contain this moiety and display a broad spectrum of pharmacological activities, making them promising leads for drug development. researchgate.netnih.gov

Synthetic methodologies have been developed to facilitate the construction of these complex molecules. Palladium-catalyzed carboamination reactions of N-propargyl guanidines, for example, enable the rapid synthesis of 2-aminoimidazole products with diverse aryl substitutions. acs.org This method is notable for forming both a carbon-nitrogen and a carbon-carbon bond during the cyclization step. acs.org This approach has been successfully utilized in the total synthesis of several related natural products from a single common intermediate, demonstrating its efficiency and utility. acs.org

Bioactive MoleculeClass/OriginSynthetic Application
Preclathridine A2-Aminoimidazole Natural ProductSynthesized via Pd-catalyzed alkyne carboamination from a common intermediate. acs.org
Preclathridine B2-Aminoimidazole Natural ProductSynthesized via Pd-catalyzed alkyne carboamination from a common intermediate. acs.org
Dorimidazole B2-Aminoimidazole Natural ProductSynthesized via Pd-catalyzed alkyne carboamination from a common intermediate. acs.org
Naamidine AMarine AlkaloidTarget of synthetic efforts using propargylguanidine (B13887204) cyclization to study its biological mode of action. grantome.com

A significant application of 2-aminoimidazole derivatives is in the development of agents that combat advanced glycation end-products (AGEs). nih.gov AGEs are harmful compounds formed when reducing sugars react with macromolecules like proteins, and their accumulation is linked to diabetic complications and aging. nih.govnih.gov

Researchers have identified 2-aminoimidazole-based compounds that can both inhibit the formation of AGEs and break pre-existing ones. nih.govresearchgate.net The ability to reverse AGE formation is particularly valuable from a clinical perspective. nih.gov A lead compound, a bis-2-aminoimidazole derivative, was found to have superior AGE inhibition and breaking activity compared to the well-known inhibitor aminoguanidine. nih.govresearchgate.net Subsequent research has focused on creating a second generation of these compounds derived from commercially available amino acids, with several showing enhanced activity. nih.gov

CompoundTypeAGE Inhibition (vs. Control)AGE Breaking Activity
Aminoguanidine (AG)Benchmark Inhibitor63.8% at 4 mMNot specified as a breaker in these studies. researchgate.net
bis-2-Aminoimidazole 3First-Generation Inhibitor44.6% at 400 μMDemonstrated ability to break preformed AGEs. nih.govresearchgate.net
Second-Generation DerivativesAmino Acid-Derived InhibitorsSeveral compounds showed increased inhibition compared to first-generation compounds. nih.govSeveral compounds exhibited increased breaking activity. nih.gov

Pharmacophore Development and Bioisosteric Replacements

Coordination Chemistry and Organocatalysis

Beyond medicinal chemistry, 2-aminoimidazole derivatives have found broad applications in coordination chemistry and organocatalysis. researchgate.netmdpi.comsemanticscholar.org In coordination chemistry, they serve as ligands that can form complexes with various transition metals, such as copper, leading to compounds with potential catalytic or biological activity. mdpi.com

In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, 2-aminoimidazole (2AI) has emerged as an effective catalyst. One notable example is its use in promoting the copying of RNA templates. nih.gov In studies mimicking primordial non-enzymatic RNA polymerization, 2AI was shown to activate nucleotides, facilitating the formation of an imidazolium-bridged dinucleotide which is the active species in template-directed polymerization. nih.gov This highlights the potential role of simple organic molecules like 2-aminoimidazole in fundamental biochemical processes. nih.gov

Ligand Design in Coordination Chemistry

The imidazole (B134444) moiety is a well-established ligand in coordination chemistry, and the introduction of an amino group at the 2-position enhances its coordination capabilities and potential for functionalization. Derivatives of 2-aminoimidazole serve as effective ligands for a variety of metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs) with interesting structural features and functionalities.

One notable application is in the development of biomimetic catalysts. For instance, a zinc-based MOF (Zn-MOF) was synthesized using 2-aminoimidazole and Zn²⁺ ions to mimic the active site of carbonic anhydrase. This bio-inspired material demonstrated significant catalytic activity in the hydration of CO₂, a crucial process for carbon capture technologies. The presence of the amino group was found to enhance the esterase activity of the Zn-MOF to 0.28 U/mg at room temperature, which was double that of the well-known ZIF-8 framework, and also imparted remarkable hydrothermal stability.

In another example of bioinorganic chemistry, 2-aminoimidazole-containing amino acids have been designed as inhibitors for human arginase I, a binuclear manganese metalloenzyme. X-ray crystallography of the enzyme-inhibitor complex revealed that the 2-aminoimidazole side chain of a synthesized 2-aminohomohistidine (AHH) analog displaces a metal-bridging hydroxide (B78521) ion and coordinates directly to one of the manganese ions (Mn²⁺A) in the active site. nih.gov This demonstrates the ability of the 2-aminoimidazole moiety to interact specifically with metal centers in a biological context.

The versatility of the imidazole core is further highlighted by the construction of various coordination polymers. While many examples use substituted imidazoles other than 2-aminoimidazole, they establish the principle of using these heterocycles to link metal centers into one-, two-, or three-dimensional networks. nih.govrsc.orgmdpi.commjcce.org.mk For example, new cadmium(II) coordination polymers have been assembled using imidazole-containing multidentate ligands, forming structures like 1D ladder chains and 2D layered networks. nih.gov These studies underscore the potential of systematically designing 2-aminoimidazole-based ligands to create novel coordination materials with tailored properties.

Table 1: 2-Aminoimidazole Derivatives in Coordination Chemistry

Derivative/SystemMetal Ion(s)Application/Finding
Zn(II)-2-aminoimidazole MOFZn²⁺Biomimetic catalyst for CO₂ hydration; enhanced esterase activity and hydrothermal stability.
2-Aminohomohistidine (AHH)Mn²⁺Inhibitor of human arginase I; coordinates directly to the binuclear manganese cluster. nih.gov
Imidazole-containing polymersCd²⁺, Cu²⁺, Fe²⁺Building blocks for coordination polymers with diverse dimensionalities (1D, 2D, 3D). nih.govmdpi.commjcce.org.mk

Application in Organocatalysis

In the field of asymmetric organocatalysis, the development of small, chiral organic molecules to catalyze stereoselective transformations is of paramount importance. The 2-aminoimidazole core has been incorporated into novel organocatalysts, often in bifunctional designs where the imidazole unit provides a hydrogen-bonding or Brønsted base functionality, while a separate chiral scaffold directs the stereochemical outcome.

A significant breakthrough was the synthesis of L-proline amides incorporating a 2-aminoimidazole moiety. These compounds were found to be highly efficient organocatalysts for asymmetric aldol (B89426) reactions. researchgate.net When an appropriate acid was added to activate the carbonyl acceptor, these catalysts provided high yields (over 80%) and excellent stereoselectivities (up to 98% enantiomeric excess, ee). mdpi.com

While not strictly 2-aminoimidazole, the closely related 2-aminobenzimidazole (B67599) derivatives have been extensively studied and demonstrate the potential of this structural class. Chiral trans-cyclohexanediamine-benzimidazole organocatalysts have been shown to promote the conjugate addition of various 1,3-dicarbonyl compounds to nitroolefins with high yields and enantioselectivities. acs.org DFT calculations suggest a bifunctional mechanism where the protonated tertiary amine on the diamine backbone activates the nitroolefin, while the benzimidazole (B57391) unit activates the dicarbonyl nucleophile through hydrogen bonding. acs.org These catalysts have also been successfully applied to the asymmetric α-chlorination of β-ketoesters and 1,3-diketones. mdpi.com

The success of these related structures highlights the utility of the guanidine-like functionality within the 2-aminoimidazole core for activating substrates through hydrogen bonding, a key principle in many organocatalytic transformations. core.ac.ukresearchgate.net

Table 2: Performance of 2-Aminoimidazole-Related Organocatalysts

Catalyst TypeReactionYieldEnantiomeric Excess (ee)
L-proline amide of 2-aminoimidazoleIntermolecular Aldol Reaction>80%up to 98%
Chiral 2-aminobenzimidazoleConjugate addition to nitroolefinsHighup to 94%
C₂-symmetric bis(2-aminobenzimidazole)Michael addition to maleimide94%97%
Chiral 2-aminobenzimidazoleα-chlorination of β-ketoester95%40%

One of the most impactful applications of 2-aminoimidazole has been in the study of non-enzymatic RNA replication, a central process in many origin of life theories. Activating nucleotides with a suitable leaving group is essential for their template-directed polymerization. For decades, 2-methylimidazole (B133640) (2-MI) was the standard activating group. However, the discovery that using 2-aminoimidazole (2-AI) as the activating group leads to vastly superior reaction kinetics and yields has been a significant advance. acs.orgnih.govnih.gov

Materials Science and Other Emerging Applications

The relevance of 2-aminoimidazole extends deep into prebiotic chemistry and the quest to understand the origin of life. For 2-AI to be considered a key player in a hypothetical "RNA World," a plausible prebiotic synthesis pathway must exist. Research has demonstrated that 2-aminoimidazole can be synthesized under prebiotically plausible conditions from simple precursors like cyanamide (B42294) and glycolaldehyde (B1209225). acs.orgnih.govnih.gov

Significantly, this synthesis shares a common mechanistic pathway with that of 2-aminooxazole (2-AO), another crucial molecule in prebiotic nucleotide synthesis. acs.orgacs.orgnih.gov Both 2-AI and 2-AO can be produced in the same reaction mixture, with the relative yields being dependent on factors like pH and the concentration of ammonium (B1175870) ions. acs.orgnih.gov This suggests a robust chemical network where the precursors for both synthesizing RNA monomers (via 2-AO) and activating them for polymerization (via 2-AI) could have coexisted on the early Earth. rsc.org

Further experiments have shown that when presented with a mixture of 2-aminoimidazole and 2-aminooxazole, glyceraldehyde preferentially reacts with 2-AO to form precursors for pyrimidine (B1678525) ribonucleotides. This selectivity leaves the 2-AI free and available to perform its role as a nucleotide activating agent. acs.orgnih.gov This elegant interplay between closely related molecules provides strong support for a scenario where a continuous reaction network could have produced the necessary components for the emergence of RNA-based life. nih.gov

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-aminoimidazole systems. These methods allow for the detailed investigation of reaction pathways and the rationalization of structure-activity relationships at a molecular level.

Mechanism Postulation in Reaction Pathways

DFT calculations have been pivotal in postulating the most probable reaction pathways for the synthesis of various heterocyclic compounds derived from 2-aminoimidazole. For instance, in the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides to form imidazo[1,2-a]pyrimidines, DFT calculations at the B3LYP/6-311++G(d,p) level, including solvation effects, helped to determine the most likely course of the interaction. beilstein-journals.org These studies considered different plausible synthetic routes, including the initial involvement of either the endocyclic or exocyclic nitrogen atom of the 2-aminoimidazole ring. beilstein-journals.org The calculations of minimum energy paths (MEPs) provided a theoretical basis to support the experimentally observed product formation. beilstein-journals.org

Similarly, computational analysis has been used to understand the mechanism of formation for other imidazole-containing structures. In the synthesis of 4-aminoimidazoles from α-aminoamides, quantum-chemical calculations were crucial in explaining an unusual N-to-C sulfonyl migration. nih.gov These studies, employing both DFT and second-order Møller–Plesset perturbation theory (MP2), ruled out a seemingly plausible mechanism and instead supported a pathway involving a nih.govnih.gov-sigmatropic rearrangement. nih.gov

The proton transfer reactions of related systems like 2-amino-2-imidazoline have also been studied using DFT and Monte Carlo simulations, considering both direct and water-assisted pathways. nih.gov Such studies provide fundamental insights into the tautomeric equilibria that can influence the reactivity of 2-aminoimidazole in different environments.

Structure-Activity Relationship (SAR) Analysis

Computational methods are increasingly used to perform Structure-Activity Relationship (SAR) analysis, which is crucial for optimizing the biological activity of lead compounds. uni-bonn.denih.gov For 2-aminoimidazole derivatives, computational SAR studies have guided the design of new molecules with enhanced therapeutic potential. nih.govrroij.commdpi.com

In the development of arginase inhibitors, SAR analysis of 2-aminoimidazole amino acids demonstrated that the 2-aminoimidazole moiety can effectively target interactions within the enzyme's active site. nih.gov By systematically modifying the structure, researchers could enhance the binding affinity from a millimolar range for the parent 2-aminoimidazole to a low micromolar range for optimized derivatives. nih.gov

For quinoxaline (B1680401) derivatives containing a 2-aminoimidazole moiety designed as potential anticancer agents, SAR studies combined with molecular docking helped to identify the most potent compounds and suggested them as candidates for further development. researchgate.netnih.gov Similarly, SAR studies of imidazole-coumarin conjugates identified key structural features, such as the presence of a hydrogen atom at the N(1) position of the imidazole and specific substituents on the coumarin (B35378) ring, that are essential for potent anti-hepatitis C virus activity. mdpi.com

Molecular Docking and Binding Mechanism Investigations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. jddtonline.inforesearchgate.net This method is widely used to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. jddtonline.infoajchem-a.comnih.gov

Enzyme-Inhibitor Complex Analysis

Molecular docking has been extensively applied to study the interactions between 2-aminoimidazole derivatives and their target enzymes. In the case of human arginase I, docking studies, complemented by X-ray crystallography, revealed that while 2-aminoimidazole itself binds in the active site, it does not directly interact with the binuclear manganese cluster. nih.gov However, its derivatives, such as L-2-aminohistidine, can be repositioned to achieve more favorable interactions. nih.govpdbj.org

For newly synthesized imidazo[1,2-a]pyrimidines, molecular docking experiments were performed to investigate their binding mechanisms to the CYP51 enzyme, a target for antifungal agents. beilstein-journals.org The results, when compared with the known drug voriconazole, suggested that these compounds may possess antifungal activity against Candida albicans. beilstein-journals.org

In another study, molecular docking of 2-aminoimidazole-quinoxaline hybrids within the active site of the c-kit protein, a validated anticancer target, provided insights into their potential mechanism of action and supported their candidacy for further optimization. researchgate.netnih.gov

Binding to Biological Targets

The binding of 2-aminoimidazole derivatives to various biological targets has been a subject of numerous computational investigations. For instance, docking studies were used to evaluate the potential of new 2-aminoimidazole-quinoxaline hybrids as anticancer agents by predicting their binding within the c-kit active site. researchgate.netnih.gov The results indicated that these compounds could be promising candidates for developing more potent anticancer drugs. researchgate.netnih.gov

Similarly, the inhibitory potential of newly synthesized imidazoles against SARS-CoV-2 drug targets, including the main protease (Mpro) and spike protein, was investigated using molecular docking. nih.gov The studies revealed that bisimidazole compounds exhibited strong binding affinities, with their aromatic rings and imidazole groups contributing significantly to the interaction. nih.gov

In the context of antibacterial agents, docking studies of 2,4,5-tri-substituted imidazole derivatives against receptors from Staphylococcus aureus, Escherichia coli, and Bacillus subtilis showed favorable binding interactions, suggesting their potential as antibacterial agents. imist.ma

Computational Modeling of Reaction Environments

Computational modeling of reaction environments provides a more realistic simulation of chemical processes by considering the effects of the solvent and other environmental factors. This is particularly important for reactions involving charged or highly polar species like 2-aminoimidazole.

Studies on proton transfer in 2-amino-2-imidazoline have utilized Monte Carlo simulations with free energy perturbation techniques to model the effect of water as a solvent. nih.gov The results indicated that water favors a water-assisted proton transfer mechanism and slows down the direct transfer pathway. nih.gov

In the investigation of the reaction between 2-aminoimidazole and N-substituted maleimides, the polarizable continuum model (PCM) was used to account for solvation effects in the DFT calculations. beilstein-journals.org This approach provides a more accurate description of the reaction energetics in solution.

Furthermore, computational modeling has been used to study the influence of microhydration on the properties of prebiotic molecules like 2-aminoimidazole. researchgate.net By combining molecular dynamics simulations with quantum chemistry calculations, researchers can investigate how water molecules affect the structure, stability, and reactivity of these compounds, which is crucial for understanding their role in the origins of life. researchgate.net

Computational and Theoretical Studies on 2 Aminoimidazole Systems

Simulations of Deep Eutectic Solvents

Computational and theoretical studies, particularly molecular dynamics (MD) simulations, have become instrumental in understanding the behavior of 2-aminoimidazole systems within deep eutectic solvents (DESs). miami.edumdpi.com These simulations provide atomic-level insights into the complex intermolecular interactions that govern the unique properties and reactivity observed in these green solvent systems. miami.edu

Research has demonstrated that DESs, which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), can significantly influence chemical reactions involving 2-aminoimidazole derivatives. mdpi.com A common DES combination studied for the synthesis of 2-aminoimidazoles is choline (B1196258) chloride (ChCl) as the HBA with hydrogen bond donors like urea (B33335) or glycerol (B35011). researchgate.netmdpi.com

Simulations have been pivotal in elucidating the mechanism by which these solvents facilitate reactions, such as the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives. mdpi.com A key finding from these computational studies is the crucial role of hydrogen bonding catalysis. mdpi.com The components of the DES, like glycerol or urea, are believed to activate both the carbonyl group of the ketone and the guanidine derivative through the formation of an extensive hydrogen bond network. mdpi.com This activation lowers the energy barrier for the cyclodehydration reaction, leading to faster reaction times compared to conventional volatile organic solvents. mdpi.comresearchgate.net

Molecular dynamics simulations help to examine the bulk-phase organization of the solvent and the thermodynamic and transport properties of the DES. miami.edu For instance, studies have investigated how the structure and interactions within a choline chloride and ethylene (B1197577) glycol-based DES are influenced by factors like hydration, using a combination of spectroscopic and computational methods. sciopen.com

Furthermore, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) have been employed to predict the activity coefficients of components in DES, which can help in designing DES systems for specific applications, such as lignin (B12514952) processing. rsc.org Although not directly focused on 2-aminoimidazole sulfate (B86663), these simulation approaches are broadly applicable to understanding how different solutes behave in various DES compositions. rsc.org The insights gained from these simulations are crucial for optimizing reaction conditions and for the rational design of new, efficient, and environmentally benign synthetic routes for 2-aminoimidazole-containing compounds. rsc.org

Interactive Data Table: Deep Eutectic Solvents Used in 2-Aminoimidazole Synthesis Studies

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Key Findings from Simulations/StudiesReference(s)
Choline Chloride (ChCl)Urea1:2Enables direct isolation of products; DES can be recycled. Postulated hydrogen bond catalysis. mdpi.comresearchgate.netmdpi.com mdpi.comresearchgate.netmdpi.com
Choline Chloride (ChCl)Glycerol (Gly)1:2Effective in reducing reaction times for 2-aminoimidazole synthesis. researchgate.netmdpi.com researchgate.netmdpi.com

Interactive Data Table: Computational Methods in DES Studies

Computational MethodApplication in DES ResearchInsights GainedReference(s)
Molecular Dynamics (MD)Simulating biomolecular systems and chemical reactions in DES.Understanding of solvent organization, interaction forces, and conformational changes of solutes. miami.edumdpi.com miami.edumdpi.com
Quantum Mechanical (QM) MethodsInvestigating hydrogen bond networks.Elucidating the relationship between melting point depression and hydrogen bonding. miami.edu miami.edu
COSMO-RSPredicting activity coefficients of components.Aiding in the rational design of DES for specific chemical processes. rsc.org rsc.org

Biological and Biomedical Research Involving 2 Aminoimidazole Derivatives

Enzyme Inhibition and Modulation

Derivatives of 2-aminoimidazole have been the subject of significant research interest for their potential to inhibit and modulate the activity of various enzymes, playing crucial roles in different biological pathways.

Inhibition of Metallohydrolases (e.g., Human Arginase I)

A notable area of investigation has been the inhibition of metallohydrolases, such as human arginase I, by 2-aminoimidazole-containing compounds. Arginase I is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.govnih.gov The development of arginase inhibitors is a therapeutic strategy for diseases associated with L-arginine homeostasis, including asthma and cardiovascular diseases. nih.govacs.org

Researchers have designed and synthesized a series of 2-aminoimidazole amino acid inhibitors where the 2-aminoimidazole group acts as a mimetic of the guanidine (B92328) group in arginine. nih.gov These compounds represent a novel class of arginase inhibitors. acs.org For instance, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) has been identified as a potent inhibitor of human arginase I with a dissociation constant (Kd) of 2 μM. nih.govnih.govacs.org Another compound, L-2-aminohistidine (2AH), demonstrated a roughly 10-fold increase in inhibitory binding affinity compared to the parent 2-aminoimidazole. nih.gov

Table 1: Inhibition of Human Arginase I by 2-Aminoimidazole Derivatives

Compound Inhibition Constant (Ki/Kd) Inhibition Type
2-Aminoimidazole 3.6 mM (Ki) Noncompetitive
L-2-aminohistidine (2AH) 0.3 mM (Ki) Noncompetitive
2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) 2 µM (Kd) Not specified

The inhibitory mechanism of 2-aminoimidazole derivatives against human arginase I involves specific interactions within the enzyme's active site, including metal coordination and hydrogen bonding. nih.gov X-ray crystallography studies have revealed that the 2-aminoimidazole moiety can directly participate in these interactions. nih.gov

In the complex of human arginase I with the inhibitor AHH, the 2-aminoimidazole group displaces the metal-bridging hydroxide (B78521) ion. nih.gov Furthermore, hydrogen bond interactions between the 2-aminoimidazole group and the metal-bound sulfate (B86663) anion contribute to the stabilization of the inhibitor's binding, enhancing its affinity. nih.gov The 2-amino group of 2-aminoimidazole can also donate a hydrogen bond to a water molecule, which in turn hydrogen bonds to the metal-bridging hydroxide ion. nih.gov These targeted interactions underscore the potential of the 2-aminoimidazole scaffold in designing potent enzyme inhibitors. nih.gov

Inhibition of mPGES-1

Derivatives of 2-aminoimidazole have also been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. nih.govacs.org mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. osti.govfrontiersin.org

A screening program identified a 2-acylaminoimidazole compound as an inhibitor of mPGES-1 with an initial IC50 of 17.4 μM. nih.govosti.gov Through structural modifications, the potency of this class of inhibitors was improved by over 1000-fold. nih.gov Further structure-activity relationship (SAR) studies led to the development of a compound with an IC50 of 12 nM in a human whole blood assay. nih.gov However, some 2-aminoimidazole-based mPGES-1 inhibitors, such as LY3031207 and LY3023703, were discontinued due to observations of drug-induced liver injury in clinical trials, which was potentially linked to the formation of reactive metabolites from the imidazole (B134444) ring. acs.org

Anti-inflammatory and Other Pharmacological Properties

Beyond enzyme inhibition, 2-aminoimidazole derivatives have demonstrated a range of other pharmacological properties, including anti-inflammatory effects and modulation of ion channels.

Anti-inflammatory activities (e.g., Contignasterines)

A class of 2-aminoimidazole-containing marine natural products, the contignasterines, have been identified as having anti-inflammatory properties. universityofgalway.ieacs.orgnih.gov These compounds are steroids with a 2-aminoimidazole group attached to their side chains. universityofgalway.ienih.gov

Contignasterines A and B, isolated from the sponge Neopetrosia cf. rava, along with the known compound contignasterol, have been shown to inhibit the production of pro-inflammatory mediators. universityofgalway.ieacs.orgnih.gov This discovery highlights the potential of marine-derived 2-aminoimidazole compounds as leads for the development of new anti-inflammatory agents. universityofgalway.ieacs.org

Modulation of NaV channels

Substituted 4-phenyl-2-aminoimidazoles have been investigated as modulators of voltage-gated sodium (NaV) channels. nih.gov These channels are crucial for neurotransmission, and their dysfunction is implicated in various neurological disorders. nih.gov

Inspired by the structure of the marine alkaloid clathrodin, a series of new analogs were synthesized and evaluated for their ability to block human NaV channels. nih.gov Several of these compounds showed promising activity on different NaV channel isoforms in the micromolar range, with some exhibiting moderate isoform selectivity. nih.gov The most significant results were observed for the NaV1.3 channel, with four compounds having IC50 values below 15 μM. nih.gov These active compounds act as state-dependent modulators, binding to the open-inactivated states of the channels. nih.gov

Marine Alkaloid Research and Biosynthesis

The marine environment, particularly sponges, is a prolific source of structurally unique and biologically active secondary metabolites. Among these, alkaloids containing the 2-aminoimidazole (2-AI) moiety represent a significant class of natural products. These compounds have garnered considerable attention from the scientific community due to their diverse and potent pharmacological activities. Research into these marine alkaloids has unveiled fascinating biosynthetic pathways and provided valuable lead structures for drug discovery.

Isolation from Marine Sponges (e.g., Agelas, Leucetta, Neopetrosia species)

A significant number of 2-aminoimidazole alkaloids have been isolated from various genera of marine sponges. These organisms, being sessile filter-feeders, have evolved to produce a wide array of chemical defenses, many of which are based on the 2-aminoimidazole scaffold. griffith.edu.au Sponges belonging to the genera Agelas, Stylissa, Phakellia, Axinella, and Hymeniacedon are particularly known for producing pyrrole-aminoimidazole alkaloids. nih.gov

The calcareous sponges of the Leucetta and Clathrina species are also a rich source of diverse 2-aminoimidazole alkaloids. griffith.edu.aursc.org Chemical investigations of Leucetta chagosensis have led to the isolation of several imidazole alkaloids, including methyldorimidazole, preclathridine B, naamine E, and leucettamine C. nih.gov Similarly, new and known 2-aminoimidazole alkaloids have been identified from other Leucetta species, showcasing the chemical diversity within this genus. researchgate.net

Sponges of the genus Neopetrosia are also known to produce a variety of bioactive metabolites. For instance, contignasterines A and B, which are steroids characterized by the presence of a 2-aminoimidazole group, have been isolated from Neopetrosia cf. rava. universityofgalway.ie Furthermore, two new pyrrolo-2-aminoimidazoles, clathriroles A and B, were isolated from the marine sponge Clathria prolifera. nih.gov

The isolation process for these compounds typically involves extraction of the sponge biomass with organic solvents, followed by various chromatographic techniques to separate and purify the individual alkaloids. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy, are then employed to elucidate their complex chemical structures. nih.govnih.gov

Isolated AlkaloidMarine Sponge SourceReference
Oroidin (B1234803)Agelas oroides mdpi.com
BromoageliferinAgelas sp.N/A
ClathrodinAgelas sp. nih.gov
HymenidinHymeniacidon, Acanthella, Axinella, Pseudoaxinyssa mdpi.com
MethyldorimidazoleLeucetta chagosensis nih.gov
Preclathridine BLeucetta chagosensis nih.gov
Contignasterines A & BNeopetrosia cf. rava universityofgalway.ie
Clathriroles A & BClathria prolifera nih.gov

Biological Activities of Marine 2-Aminoimidazole Alkaloids (e.g., Oroidin, Bromoageliferin, Clathrodin, Hymenidin)

The 2-aminoimidazole alkaloids isolated from marine sponges exhibit a broad spectrum of biological activities, making them attractive candidates for pharmaceutical research. nih.gov These activities include antimicrobial, antibiofilm, immunosuppressive, and anticancer properties. nih.govresearchgate.net

Oroidin, first isolated from the sponge Agelas oroides in 1971, is one of the simplest bromopyrrole-imidazole alkaloids and serves as a precursor for many other more complex alkaloids. nih.govmdpi.com It has been shown to possess promising antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Oroidin and related compounds are believed to be part of the chemical defense mechanism of Agelas sponges. nih.gov

Clathrodin, another alkaloid from Agelas sponges, has also been evaluated for its antimicrobial properties. nih.govnih.gov Hymenidin, isolated from sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudoaxinyssa, is known for its kinase inhibition activity. mdpi.com

The biological activities of these marine alkaloids are diverse and potent, as summarized in the table below.

AlkaloidBiological ActivityReference
OroidinAntibacterial (Gram-positive), Antifouling, Biofilm inhibition nih.govnih.govresearchgate.net
ClathrodinAntimicrobial nih.govnih.gov
HymenidinKinase inhibition mdpi.com
SceptrinAntimicrobial, Antimuscarinic, Inhibition of cancer cell motility nih.gov
AgelastatinsAntitumor nih.govmdpi.com
ContignasterinesAnti-inflammatory universityofgalway.ie

Structure-Activity Relationships of Marine Alkaloids

Understanding the relationship between the chemical structure of marine 2-aminoimidazole alkaloids and their biological activity is crucial for the development of new therapeutic agents. nih.govnih.govbenthamscience.com Studies on synthetic analogs of these natural products have provided valuable insights into the key structural features responsible for their pharmacological effects.

For instance, in the case of oroidin and its analogs, research has shown that the presence and position of bromine atoms on the pyrrole ring, as well as the nature of the linkage between the pyrrole and imidazole moieties, can significantly influence their antimicrobial activity. nih.gov A study on synthetic analogues of clathrodin and oroidin revealed that while clathrodin itself showed little antimicrobial activity, its dibromo-pyrrole counterpart, oroidin, exhibited significant inhibition of Gram-positive bacteria. nih.govnih.gov This highlights the importance of the brominated pyrrole for antibacterial action.

Further studies on a library of oroidin analogues have helped to identify key structural elements and physicochemical properties responsible for apoptosis-inducing activity in cancer cells. researchgate.net The structure-activity relationship studies of hymenialdisine, a related compound, have shown that the fused bicyclic pyrrole[2,3-c]azepin-8-one core and the attached glycocyamidine ring are critical for its kinase inhibitory activity. mdpi.com The bromine atom on the pyrrole ring of hymenialdisine is partially exposed to the solvent and also packs against several residues in the ATP binding pocket of kinases like CDK2. mdpi.com

Zoanthoxanthins as Marine Pigments

Zoanthoxanthins are a group of yellow to orange pigments found in certain species of marine zoantharians (colonial anemones). espol.edu.ec These pigments are structurally related to 2-aminoimidazole alkaloids and are characterized by a unique tricyclic guanidine core.

While not directly isolated from sponges, the biosynthesis of zoanthoxanthins is believed to involve 2-aminoimidazole precursors. The vibrant colors of these pigments are due to their extended conjugated systems. acs.org The composition of zoanthoxanthins can vary between different species of zoantharians. For example, species of the genus Zoanthus have been found to contain zoanthoxanthin, parazoanthoxanthin A, parazoanthoxanthin B, parazoanthoxanthin D, parazoanthoxanthin G, palyzoanthoxanthin A, epizoanthoxanthin A, and pseudozoanthoxanthin. espol.edu.ec

The biological function of zoanthoxanthins in their host organisms is not fully understood, but they are thought to play a role in photoprotection, acting as natural sunscreens to shield the host's tissues from harmful UV radiation. nih.gov Their fluorescent properties may also be involved in modulating the light environment for symbiotic algae.

Future Directions and Research Perspectives

Development of Novel Therapeutic Agents based on 2-Aminoimidazole Scaffolds

The 2-aminoimidazole scaffold has proven to be a valuable starting point for the development of a wide array of therapeutic agents. Its derivatives have demonstrated potential in various therapeutic areas, most notably as antimicrobial and anticancer agents.

One of the most promising applications of 2-aminoimidazole-based compounds is in combating bacterial biofilms, which are a major contributor to antibiotic resistance. dovepress.com Researchers are actively exploring 2-AI derivatives that can disrupt existing biofilms and prevent their formation. dovepress.com For instance, certain 2-AI analogs have been shown to work synergistically with conventional antibiotics, effectively resensitizing multidrug-resistant bacteria. dovepress.com Future research will likely focus on optimizing these compounds to enhance their efficacy and expand their spectrum of activity against a broader range of pathogenic bacteria, including Gram-negative species which are notoriously difficult to treat due to their protective outer membrane. acs.orgnih.govnih.gov The development of adjuvants based on the 2-aminobenzimidazole (B67599) (2-ABI) scaffold, a related structure, that potentiate the activity of macrolide antibiotics against Gram-negative bacteria, highlights a promising strategy. nih.govresearchgate.net

Beyond their antibacterial properties, 2-aminoimidazole derivatives are being investigated as potential anticancer agents. tandfonline.com Some analogs have shown the ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. acs.org The design of hybrid molecules that combine the 2-aminoimidazole core with other pharmacophores, such as quinoline, is an active area of research aimed at developing potent and selective anticancer drugs. tandfonline.com

Furthermore, the 2-aminoimidazole moiety is being explored for its potential to inhibit various enzymes implicated in disease. For example, derivatives have been identified as inhibitors of human arginase I, an enzyme involved in L-arginine metabolism, suggesting their potential therapeutic application in conditions like asthma and cardiovascular diseases. nih.govmedchemexpress.comacs.org The ability of the 2-aminoimidazole group to mimic the guanidinium (B1211019) group of arginine while having a lower pKa makes it a valuable tool for designing enzyme inhibitors with improved pharmacokinetic properties. nih.gov

The following table summarizes some of the key therapeutic targets and potential applications of 2-aminoimidazole derivatives:

Therapeutic TargetPotential ApplicationKey Findings
Bacterial Biofilms Adjuvant therapy for bacterial infectionsDisrupts biofilm formation and enhances antibiotic efficacy against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. dovepress.comnih.gov
Gram-Negative Bacteria Treatment of multidrug-resistant infections2-aminobenzimidazole adjuvants potentiate macrolide antibiotics against Klebsiella pneumoniae and Acinetobacter baumannii. nih.govresearchgate.net
Tubulin Anticancer therapyNovel combretastatin-2-aminoimidazole analogues act as potent tubulin assembly inhibitors. acs.org
Human Arginase I Treatment of asthma and cardiovascular diseases2-aminoimidazole amino acids act as inhibitors, with some showing low micromolar affinity. nih.govacs.org
PhoP Response Regulator Antibacterial agentAnalogs target PhoP in Gram-negative bacteria, affecting outer membrane stability. acs.orgnih.gov
Mycobacterial Biofilms Treatment of TuberculosisNovel 2-aminoimidazole compounds inhibit and disperse mycobacterial biofilms and work synergistically with existing TB drugs. nih.gov
Adenosine (B11128) Receptors Neurological and inflammatory disorders2-aminoimidazolyl-thiazole derivatives have shown to be potent and selective antagonists of the human adenosine A3 receptor. nih.gov
Advanced Glycation End-products (AGEs) Prevention of diabetic complications2-aminoimidazole derivatives have been identified as inhibitors and breakers of AGEs. nih.gov

Exploration of New Synthetic Pathways for Enhanced Diversity and Efficiency

The growing interest in 2-aminoimidazole derivatives has spurred the development of new and more efficient synthetic methodologies. The goal is to create diverse libraries of these compounds for biological screening and to enable the large-scale production of promising drug candidates. jcdronline.orgacs.org

Traditional methods for synthesizing the 2-aminoimidazole core often involve multi-step processes with harsh reaction conditions. niscpr.res.in Consequently, a significant research effort is directed towards developing novel, one-pot, and multicomponent reactions that are more atom-economical and environmentally friendly. jcdronline.orgresearchgate.net For example, the use of catalysts like zirconium(IV) chloride and indium(III) chloride has enabled the efficient synthesis of substituted 2-aminoimidazoles.

Modern synthetic strategies are also focusing on increasing the structural diversity of 2-aminoimidazole libraries. This includes the development of methods for regioselective functionalization of the imidazole (B134444) ring, allowing for the introduction of various substituents at specific positions. acs.orgumassd.edu Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully employed to create libraries of 2-aminoimidazole compounds with diverse aryl and alkynyl appendages for antibiofilm screening. acs.orgacs.org

Furthermore, greener synthetic approaches are being explored, such as the use of deep eutectic solvents as a reaction medium, which offers a more sustainable alternative to traditional organic solvents. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool to accelerate reaction times and improve yields. jcdronline.orgresearchgate.net

Some of the innovative synthetic routes being explored include:

Palladium-catalyzed carboamination: This method allows for the construction of 2-aminoimidazoles from N-propargyl guanidines and aryl triflates, generating both a C-N and a C-C bond in a single step. acs.org

Divergent synthesis from 2-aminopyrimidines: This strategy provides access to a variety of substituted 2-aminoimidazoles through the cleavage of intermediate imidazo[1,2-a]pyrimidin-1-ium salts. acs.org

[3+2] Cycloaddition reactions: The reaction of aminopropargyl compounds with carbodiimides, catalyzed by titanacarborane monoamide, offers a novel route to substituted 2-aminoimidazoles. jcdronline.org

Domino azidation/intramolecular C(sp3)-H amination: This copper-catalyzed reaction of N-alkyl enamines provides an effective method for preparing substituted imidazoles. jcdronline.org

The development of these and other novel synthetic pathways will be crucial for unlocking the full therapeutic potential of the 2-aminoimidazole scaffold by providing access to a wider range of structurally diverse compounds for biological evaluation.

Advanced Mechanistic Elucidation of Biological Interactions

A deeper understanding of how 2-aminoimidazole compounds interact with their biological targets at a molecular level is essential for rational drug design and the development of more potent and selective therapeutic agents. tandfonline.com Researchers are employing a variety of advanced techniques to elucidate these mechanisms.

For instance, in the context of their antibiofilm activity, studies are focused on identifying the specific molecular targets within bacteria. Pull-down assays and binding assays have revealed that some 2-aminoimidazole analogs directly target response regulators like BfmR, a key controller of biofilm formation in Acinetobacter baumannii. medchemexpress.com Other studies have shown that these compounds can target the response regulator PhoP, leading to altered DNA binding activity and instability of the outer membrane in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. acs.orgnih.gov

X-ray crystallography is a powerful tool for visualizing the binding of 2-aminoimidazole derivatives to their target proteins. For example, the crystal structure of human arginase I in complex with a 2-aminoimidazole inhibitor has provided valuable insights into the key interactions that govern binding, paving the way for the design of more potent inhibitors. nih.gov

In addition to identifying direct targets, research is also focused on understanding the broader cellular effects of these compounds. For example, studies on mycobacteria have shown that certain 2-aminoimidazole derivatives can downregulate genes associated with zinc adaptation, suggesting a mechanism by which they impact bacterial metabolism.

Future research in this area will likely involve a combination of biochemical, biophysical, and genetic approaches to:

Identify novel biological targets for 2-aminoimidazole derivatives.

Characterize the precise binding modes and structure-activity relationships.

Understand the downstream cellular pathways affected by these compounds.

This detailed mechanistic understanding will be critical for optimizing the therapeutic properties of 2-aminoimidazole-based drugs and minimizing potential off-target effects.

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery, and the development of 2-aminoimidazole-based therapeutics is no exception. bioscipublisher.comopenmedicinalchemistryjournal.com This integrated approach accelerates the drug design process, reduces costs, and increases the likelihood of identifying promising lead compounds. bioscipublisher.com

Computational methods, such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies, are used to predict the binding affinity of 2-aminoimidazole derivatives to their targets and to guide the design of new analogs with improved properties. openmedicinalchemistryjournal.comscielo.org.mxjchemlett.com For example, molecular docking has been used to predict the binding modes of 2-aminoimidazole analogs to the active sites of enzymes like human arginase I and to guide the synthesis of more potent inhibitors. nih.gov In another study, a computational approach was used to screen a library of marine natural products, leading to the identification of two 2-aminoimidazole-containing molecules with potential multitarget activity for Alzheimer's disease, which was subsequently confirmed by experimental assays. acs.org

Virtual screening of large compound libraries is a powerful computational tool for identifying novel hit compounds with desired biological activities. openmedicinalchemistryjournal.comscielo.org.mx This approach has been successfully applied to discover new 2-aminoimidazole-based inhibitors for various targets. nih.gov

The data generated from these computational studies is then used to prioritize compounds for synthesis and experimental testing. The experimental results, in turn, provide valuable feedback for refining the computational models, creating a cyclical and iterative process of drug design and optimization. bioscipublisher.com

Future directions in this area will likely involve the use of more advanced computational techniques, such as:

Molecular dynamics (MD) simulations: To study the dynamic behavior of 2-aminoimidazole derivatives in complex with their biological targets and to gain a more realistic understanding of their binding interactions. jchemlett.comacs.org

Machine learning and artificial intelligence (AI): To develop predictive models for bioactivity and to identify novel chemical scaffolds with therapeutic potential. bioscipublisher.com

Free energy calculations: To more accurately predict the binding affinities of ligands to their receptors.

The continued integration of these sophisticated computational tools with traditional experimental approaches will undoubtedly accelerate the discovery and development of the next generation of 2-aminoimidazole-based drugs.

Q & A

Q. How do 2-aminoimidazole derivatives inhibit tubulin polymerization in cancer cells?

  • Methodological Answer : Perform in vitro tubulin polymerization assays (spectrophotometry at 350 nm) with purified tubulin. Compare IC₅₀ values of derivatives (e.g., halogen-substituted arylhydrazones) and correlate with cytotoxicity (MTT assay) in HeLa or MCF-7 cell lines .

Methodological Notes

  • Safety : Always adhere to GB/T16483 and GB/T17519 standards for chemical handling .
  • Data Validation : Replicate electrochemical biosensor results ≥3 times to account for bacterial growth variability .
  • Synthesis Optimization : Screen solvent systems (DMF vs. t-BuOH) to balance reaction rate and byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.